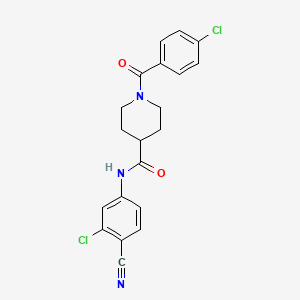
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of two methoxy groups on the benzene ring and a pyridine ring attached to the amide group.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 3-methyl-2-aminopyridine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the signaling pathway and preventing biofilm formation . This mechanism makes it a promising candidate for the development of new antimicrobial therapies.
Comparison with Similar Compounds
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide can be compared with other similar compounds such as:
3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory activity and have been studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-4-8-16-14(10)17-15(18)11-6-7-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
QZUIBVKUZVTEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B14958471.png)
![1-[(4-methylphenyl)carbonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14958477.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14958479.png)
![N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958487.png)
![ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958510.png)
![(6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14958513.png)
![1-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958516.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B14958518.png)
![3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B14958523.png)
![3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958527.png)
![N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B14958545.png)
![N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine](/img/structure/B14958563.png)
